Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound with a unique structure that combines a thieno[2,3-b]pyridine core with a 2,4-dichlorobenzyl ether and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps:
- **Introduction of the
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Biological Activity
Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate, with the CAS number 338419-36-6, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound is characterized by the following molecular formula:
- Formula : C13H10Cl2N2O3S
- Molecular Weight : 327.20 g/mol
The structure includes a thieno[2,3-b]pyridine core substituted with a dichlorobenzyl ether group, which is crucial for its biological activity.
Research indicates that this compound exhibits inhibitory effects on various enzymes and biological pathways. Notably:
- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's. It interacts with the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic transmission .
- Antiviral Activity : Some studies suggest that derivatives of thieno[2,3-b]pyridine compounds can exhibit antiviral properties against specific viruses, although direct evidence for this particular compound is limited .
Efficacy Studies
Several studies have evaluated the efficacy of this compound in different biological contexts:
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. This was assessed using cell viability assays where treated cells showed significantly higher survival rates compared to untreated controls .
- Enzyme Inhibition Assays : The compound was tested against various enzymes such as butyrylcholinesterase (BuChE) and showed competitive inhibition with IC50 values comparable to established inhibitors. Molecular docking studies revealed strong binding affinities to BuChE's active site .
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Evaluate neuroprotective effects | Showed significant reduction in cell death in H2O2-treated neuronal cells with a dose-dependent response. |
Study B | Assess acetylcholinesterase inhibition | Demonstrated IC50 values in the low micromolar range, indicating potent inhibition compared to control compounds. |
Study C | Investigate antiviral properties | Preliminary results indicated some antiviral activity; however, further research is needed to confirm these findings. |
Properties
IUPAC Name |
methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-21-16(20)14-13(11-3-2-6-19-15(11)23-14)22-8-9-4-5-10(17)7-12(9)18/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWUXPFYBUJIRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146712 | |
Record name | Methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338419-36-6 | |
Record name | Methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338419-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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